molecular formula C10H14ClNO B13295345 2-(Butan-2-yloxy)-4-chloroaniline

2-(Butan-2-yloxy)-4-chloroaniline

Cat. No.: B13295345
M. Wt: 199.68 g/mol
InChI Key: XSCFLOFDSYWITQ-UHFFFAOYSA-N
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Description

2-(Butan-2-yloxy)-4-chloroaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a butan-2-yloxy group and a chlorine atom attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)-4-chloroaniline typically involves the reaction of 4-chloroaniline with butan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:

[ \text{4-chloroaniline} + \text{butan-2-ol} \xrightarrow{\text{catalyst}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced catalysts and purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)-4-chloroaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-(Butan-2-yloxy)-4-chloroaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)-4-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butan-2-yloxy)-4-fluoroaniline
  • 2-(Butan-2-yloxy)-4-bromoaniline
  • 2-(Butan-2-yloxy)-4-iodoaniline

Uniqueness

2-(Butan-2-yloxy)-4-chloroaniline is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. Compared to its analogs with different halogen atoms, the chlorine derivative may exhibit distinct reactivity patterns and biological activities.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-butan-2-yloxy-4-chloroaniline

InChI

InChI=1S/C10H14ClNO/c1-3-7(2)13-10-6-8(11)4-5-9(10)12/h4-7H,3,12H2,1-2H3

InChI Key

XSCFLOFDSYWITQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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